
2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 3 and 5, and a butanoic acid moiety attached to the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid typically involves the following steps:
Oxidation of 2,3,5-trimethylpyridine: 2,3,5-trimethylpyridine is oxidized using hydrogen peroxide (H₂O₂) in acetic acid solution to form 2,3,5-trimethylpyridine-N-oxide.
Rearrangement and Hydrolysis: The N-oxide is then reacted with acetic anhydride to obtain 3,5-dimethyl-2-hydroxymethylpyridine via rearrangement and hydrolysis.
Formation of the Butanoic Acid Moiety: The hydroxymethylpyridine is further reacted with appropriate reagents to introduce the butanoic acid moiety at the 2-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, reducing reaction times, and minimizing the use of hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylpyridine: A simpler pyridine derivative with similar structural features.
2-(3,5-Dimethylpyridin-2-yl)methanol: A related compound with a hydroxymethyl group instead of a butanoic acid moiety.
5-Methoxy-2-[(3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole: A compound with a similar pyridine ring structure but different functional groups.
Uniqueness
2-(3,5-Dimethylpyridin-2-yl)-3-methylbutanoic acid is unique due to its specific combination of a pyridine ring with a butanoic acid moiety, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-(3,5-dimethylpyridin-2-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-7(2)10(12(14)15)11-9(4)5-8(3)6-13-11/h5-7,10H,1-4H3,(H,14,15) |
Clé InChI |
DNHWYZKBDSHJKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)C(C(C)C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


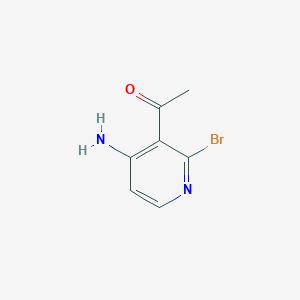
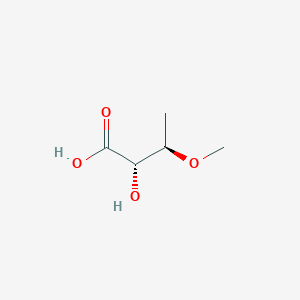
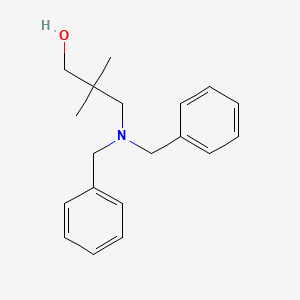
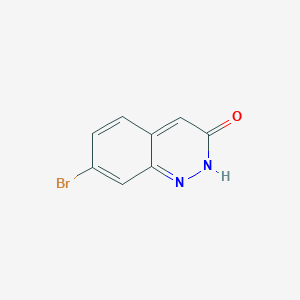
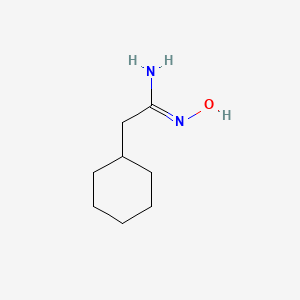
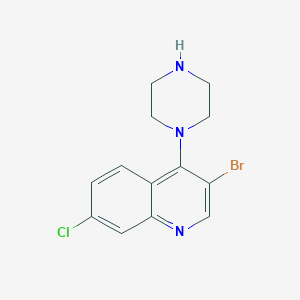
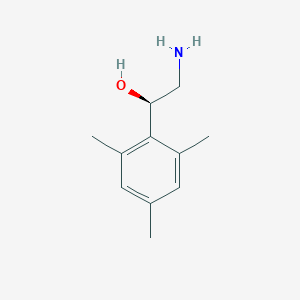
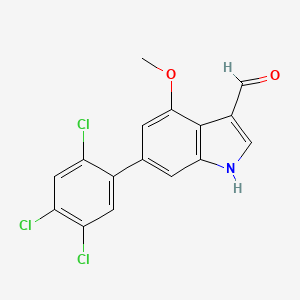

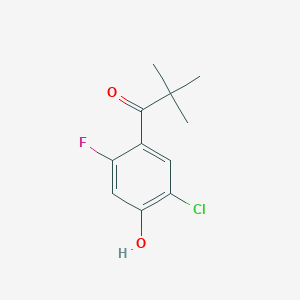
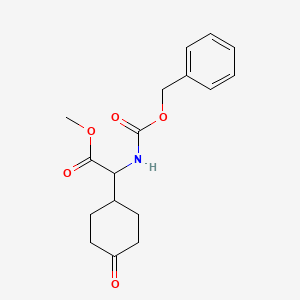
![(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate](/img/structure/B13087465.png)
![N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B13087466.png)

